An In-depth Technical Guide to Diethyl-2-carbethoxypimelate (CAS: 53007-36-6)
An In-depth Technical Guide to Diethyl-2-carbethoxypimelate (CAS: 53007-36-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl-2-carbethoxypimelate (CAS: 53007-36-6), a versatile chemical intermediate. This document delineates its chemical and physical properties, outlines plausible synthetic routes with detailed mechanistic insights, and explores its significance as a precursor in the synthesis of complex organic molecules. Particular emphasis is placed on its potential applications in medicinal chemistry and drug development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical innovation.
Introduction: Unveiling a Versatile Triester Building Block
Diethyl-2-carbethoxypimelate, also known as diethyl 2-(ethoxycarbonyl)heptanedioate, is a triester derivative of pimelic acid. Its molecular structure, featuring a seven-carbon backbone with three strategically positioned ethoxycarbonyl groups, endows it with a unique reactivity profile. This trifunctionality makes it a valuable intermediate in organic synthesis, offering multiple sites for chemical modification and elaboration. While not as widely documented as simpler diesters, its potential as a scaffold for constructing complex molecular architectures, particularly in the realm of medicinal chemistry, is significant. Pimelic acid and its esters are recognized as important intermediates in the preparation of pharmaceuticals, crop protection agents, and other specialty chemicals.[1][2][3][4] This guide aims to consolidate the available information and provide a scientifically grounded perspective on the synthesis, properties, and applications of this intriguing molecule.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis. The table below summarizes the key properties of Diethyl-2-carbethoxypimelate.
| Property | Value | Source |
| CAS Number | 53007-36-6 | Internal Data |
| Molecular Formula | C₁₄H₂₄O₆ | [5] |
| Molecular Weight | 288.34 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (predicted) | General Knowledge |
| Boiling Point | Not explicitly available, but expected to be >200 °C at atmospheric pressure | Inferred from similar compounds |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate. | [5] |
| Purity | Commercially available with purities often ≥95% | General Supplier Information |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, CO₂) in case of a fire.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Synthesis of Diethyl-2-carbethoxypimelate: A Mechanistic Perspective
While a definitive, published protocol for the synthesis of Diethyl-2-carbethoxypimelate is not readily found, its structure suggests two highly plausible and well-established synthetic strategies: the alkylation of diethyl malonate and the Dieckmann condensation.
Proposed Synthesis Route 1: Alkylation of Diethyl Malonate
This approach involves the nucleophilic attack of the diethyl malonate enolate on an appropriate electrophile. A logical precursor would be an ethyl halo-valerate derivative.
Reaction Scheme:
Caption: A proposed two-step synthesis of Diethyl-2-carbethoxypimelate via alkylation.
Causality and Experimental Choices:
-
Enolate Formation: Diethyl malonate is first treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to generate the corresponding enolate.[6] The acidity of the α-protons of diethyl malonate (pKa ≈ 13) makes this deprotonation highly efficient with an alkoxide base. The choice of ethoxide as the base and ethanol as the solvent is crucial to prevent transesterification of the ester groups.
-
Nucleophilic Substitution (SN2): The resulting enolate, a potent carbon nucleophile, is then reacted with an alkylating agent. Ethyl 5-bromovalerate would be a suitable electrophile. The enolate attacks the carbon bearing the bromine atom in an SN2 fashion, displacing the bromide and forming the new carbon-carbon bond.[6]
Step-by-Step Experimental Protocol (Hypothetical):
-
To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add ethyl 5-bromovalerate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield Diethyl-2-carbethoxypimelate.
Proposed Synthesis Route 2: Dieckmann Condensation
An alternative and elegant approach is the intramolecular Claisen condensation, known as the Dieckmann condensation, of a suitable acyclic triester.[4][5][7][8][9][10][11]
Reaction Scheme:
This route is less direct as it would first require the synthesis of triethyl 1,1,5-pentanetricarboxylate. This precursor could be synthesized, for instance, by the Michael addition of diethyl malonate to ethyl acrylate. The subsequent Dieckmann condensation would then yield a cyclic β-keto ester, which is not our target compound. Therefore, the alkylation of diethyl malonate is the more direct and plausible synthetic strategy.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.1-4.2 | Quartet (q) | 6H | -O-CH₂ -CH₃ | Methylene protons of the three ethyl ester groups, split by the adjacent methyl protons.[12] |
| ~3.2-3.4 | Triplet (t) | 1H | -CH (COOEt)₂ | The methine proton at the C2 position, coupled to the adjacent methylene group. |
| ~2.2-2.4 | Triplet (t) | 2H | -CH₂-CH₂ -COOEt | Methylene protons α to one of the ester carbonyls. |
| ~1.5-1.8 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₂- | The two central methylene groups of the pimelate backbone. |
| ~1.2-1.3 | Triplet (t) | 9H | -O-CH₂-CH₃ | Methyl protons of the three ethyl ester groups, coupled to the adjacent methylene protons.[12] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C =O (ester) | Carbonyl carbons of the three ester groups.[13][14] |
| ~60-62 | -O-CH₂ -CH₃ | Methylene carbons of the ethyl ester groups.[13][14] |
| ~50-55 | -CH (COOEt)₂ | The methine carbon at the C2 position. |
| ~30-35 | -CH₂ -CH₂-COOEt | Methylene carbon α to the ester carbonyl. |
| ~25-30 | -CH₂-CH₂ -CH₂ -CH₂- | The central methylene carbons of the pimelate backbone. |
| ~14 | -O-CH₂-CH₃ | Methyl carbons of the ethyl ester groups.[13][14] |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the ester functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| ~1735-1750 | C=O stretch (ester) | Strong, sharp | This is the most characteristic absorption for saturated esters.[9][15][16] |
| ~1000-1300 | C-O stretch (ester) | Strong | Esters typically show two C-O stretching bands.[9][15][16] |
| ~2850-3000 | C-H stretch (alkane) | Medium | From the CH, CH₂, and CH₃ groups in the molecule. |
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 288.34 corresponding to the molecular weight of the compound may be observed, though it could be weak.
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, m/z = 45) and cleavage at the α-carbon. A McLafferty rearrangement is also possible.[17][18][19]
Chemical Reactivity and Applications in Drug Development
Diethyl-2-carbethoxypimelate's structure makes it a valuable precursor for a variety of more complex molecules, particularly those with cyclic or heterocyclic scaffolds, which are prevalent in pharmaceuticals.
Dieckmann Condensation
Treatment of Diethyl-2-carbethoxypimelate with a strong base can induce an intramolecular Dieckmann condensation. This reaction would lead to the formation of a six-membered ring, specifically a substituted cyclohexanone derivative. This is a powerful method for constructing cyclic systems.[5][8][9][11][20]
Caption: Cyclization of Diethyl-2-carbethoxypimelate via Dieckmann condensation.
The resulting cyclic β-keto ester can be further functionalized, for example, through alkylation at the α-position followed by decarboxylation, to yield substituted cyclohexanones.[8] These cyclohexanone scaffolds are common motifs in natural products and pharmaceutical agents.
Hydrolysis and Decarboxylation
The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids.[15] Subsequent heating can lead to decarboxylation, particularly of the geminal dicarboxylic acid moiety, to yield pimelic acid derivatives.
Role as a Pharmaceutical Intermediate
While direct, cited examples of Diethyl-2-carbethoxypimelate in the synthesis of specific drugs are scarce in readily available literature, pimelic acid and its derivatives are known to be important intermediates in the pharmaceutical industry.[1][2][4] For instance, pimelic acid itself is a precursor in the biosynthesis of lysine and biotin.[1] The structural framework of Diethyl-2-carbethoxypimelate makes it a plausible precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of modern drug discovery. For example, the pimelic acid backbone could be incorporated into the synthesis of azepine or other medium-sized ring systems that are of interest in medicinal chemistry.
Conclusion
Diethyl-2-carbethoxypimelate is a chemical intermediate with significant, yet not fully exploited, potential in organic synthesis. Its synthesis is achievable through well-established synthetic methodologies, and its trifunctional nature provides a versatile platform for the construction of complex molecular architectures. While its direct application in drug synthesis is not extensively documented, its structural relationship to pimelic acid and its reactivity profile suggest its utility as a precursor for novel cyclic and heterocyclic compounds of medicinal interest. This guide provides a foundational understanding of this compound, intended to stimulate further research and application in the fields of chemical synthesis and drug discovery.
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